molecular formula C6H10O3S B1231135 1,2-Dihydroxy-5-(methylthio)pent-1-en-3-one CAS No. 746507-19-7

1,2-Dihydroxy-5-(methylthio)pent-1-en-3-one

Cat. No.: B1231135
CAS No.: 746507-19-7
M. Wt: 162.21 g/mol
InChI Key: CILXJJLQPTUUSS-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 2-Dihydroxy-3-keto-5-methylthiopentene, also known as acireductone or 1, 2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one, belongs to the class of organic compounds known as alpha-branched alpha, beta-unsaturated ketones. These are alpha, beta-unsaturated ketones that carry a branch on the alpha carbon. They have the generic structure RC(=O)C(R')=C, R = organyl group and R'= any heteroatom. 1, 2-Dihydroxy-3-keto-5-methylthiopentene is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 2-Dihydroxy-3-keto-5-methylthiopentene exists in all eukaryotes, ranging from yeast to humans. 1, 2-Dihydroxy-3-keto-5-methylthiopentene participates in a number of enzymatic reactions. In particular, 1, 2-Dihydroxy-3-keto-5-methylthiopentene can be converted into 2-oxo-4-methylthiobutanoic acid and formic acid;  which is mediated by the enzyme acireductone dioxygenase. In addition, 1, 2-Dihydroxy-3-keto-5-methylthiopentene can be biosynthesized from 5-(methylthio)-2, 3-dioxopentyl phosphate;  which is catalyzed by the enzyme 2, 3-dioxomethiopentane-1-phosphate enolase/phosphatase. Outside of the human body, 1, 2-dihydroxy-3-keto-5-methylthiopentene can be found in a number of food items such as german camomile, avocado, caraway, and muscadine grape. This makes 1, 2-dihydroxy-3-keto-5-methylthiopentene a potential biomarker for the consumption of these food products.
1,2-dihydroxy-5-(methylthio)pent-1-en-3-one is an aliphatic sulfide, an enone and a methyl sulfide. It is a conjugate acid of a 1-hydroxy-5-(methylthio)-3-oxopent-1-en-2-olate.

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

  • Methionine Salvage Pathway: This compound is significant in the methionine salvage pathway, particularly in Klebsiella oxytoca and Klebsiella pneumoniae. It is involved in the recovery of the methylthio moiety of methionine and is catalyzed by enzymes such as acireductone dioxygenase (ARD) and E1 enolase/phosphatase. These enzymes play a role in the oxidative cleavage of acireductone, yielding formate and 2-oxo-4-(methylthio)butyrate or 3-(methylthio)propionate, carbon monoxide, and formate, depending on the metal ion bound in the ARD enzyme (Zhang et al., 2004) (Myers et al., 1993).

Chemical Synthesis and Reactions

  • Intramolecular Photocycloadditions: The compound has been studied in reactions such as the intramolecular photocycloaddition of cyclopentenes, indicating its potential in synthetic chemistry and the synthesis of complex organic compounds (Seto et al., 1984).
  • Synthesis of Novel Compounds: It has been used in the synthesis of enaminones with antibacterial properties. The compound's structure and functional groups play a key role in the development of these novel compounds (Cindrić et al., 2018).

Biochemistry and Molecular Biology

  • Structural Studies of Enzymes: The compound has been crucial in the study of enzyme structures, like ARD, which has different reactions based on the metal ion in its active site. This has provided insights into enzyme mechanisms and metal-dependent enzyme catalysis (Ju et al., 2006).

Properties

CAS No.

746507-19-7

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(Z)-1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one

InChI

InChI=1S/C6H10O3S/c1-10-3-2-5(8)6(9)4-7/h4,7,9H,2-3H2,1H3/b6-4-

InChI Key

CILXJJLQPTUUSS-XQRVVYSFSA-N

Isomeric SMILES

CSCCC(=O)/C(=C/O)/O

SMILES

CSCCC(=O)C(=CO)O

Canonical SMILES

CSCCC(=O)C(=CO)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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